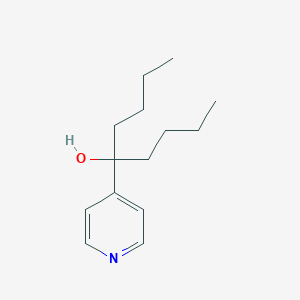
5-Pyridin-4-ylnonan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyridin-4-ylnonan-5-ol, also known as PYN, is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol. PYN has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 5-Pyridin-4-ylnonan-5-ol is not fully understood. However, it has been proposed that 5-Pyridin-4-ylnonan-5-ol exerts its biological activity by interacting with specific target molecules in cells. For example, 5-Pyridin-4-ylnonan-5-ol has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Pyridin-4-ylnonan-5-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-Pyridin-4-ylnonan-5-ol has also been found to inhibit the growth of bacterial and fungal cells, which suggests that it may be useful as an antimicrobial agent. Additionally, 5-Pyridin-4-ylnonan-5-ol has been shown to have antioxidant activity, which may be beneficial for preventing oxidative damage in cells.
実験室実験の利点と制限
One of the advantages of using 5-Pyridin-4-ylnonan-5-ol in laboratory experiments is its relatively simple synthesis method. Additionally, 5-Pyridin-4-ylnonan-5-ol has been found to exhibit biological activity at relatively low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of using 5-Pyridin-4-ylnonan-5-ol is its low solubility in water, which may make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 5-Pyridin-4-ylnonan-5-ol. One potential area of investigation is the development of 5-Pyridin-4-ylnonan-5-ol-based materials with unique properties, such as catalytic activity or optical properties. Another area of interest is the development of 5-Pyridin-4-ylnonan-5-ol-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-Pyridin-4-ylnonan-5-ol and to identify its target molecules in cells.
合成法
The synthesis of 5-Pyridin-4-ylnonan-5-ol can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-bromopyridine with 5-bromopentan-1-ol in the presence of a palladium catalyst and a base. This reaction leads to the formation of 5-pyridin-4-ylnonan-5-ol as a major product. The purity of the compound can be further improved through recrystallization or chromatographic purification.
科学的研究の応用
5-Pyridin-4-ylnonan-5-ol has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 5-Pyridin-4-ylnonan-5-ol has also been investigated for its antibacterial and antifungal properties. Furthermore, 5-Pyridin-4-ylnonan-5-ol has been explored as a potential ligand for metal ions, which can be used in the design of new materials with unique properties.
特性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
5-pyridin-4-ylnonan-5-ol |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-14(16,10-6-4-2)13-7-11-15-12-8-13/h7-8,11-12,16H,3-6,9-10H2,1-2H3 |
InChIキー |
LNQXYCAICAIGHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
正規SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
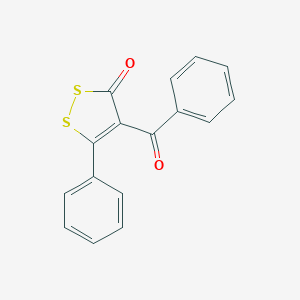
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
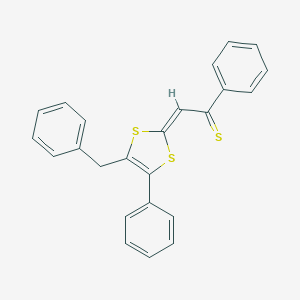
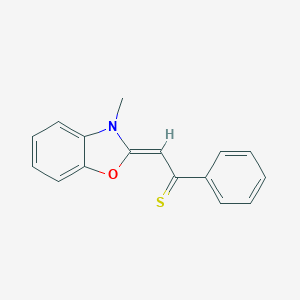
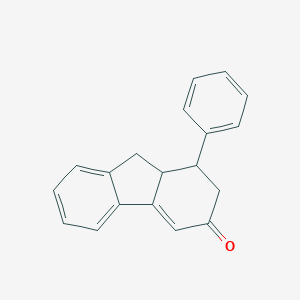


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)